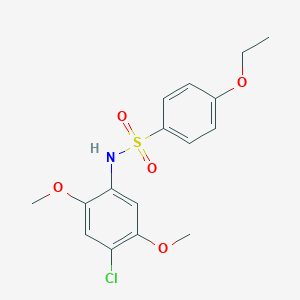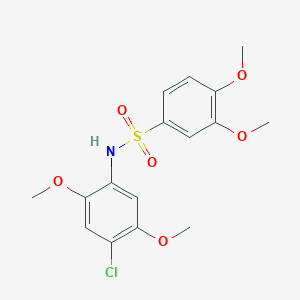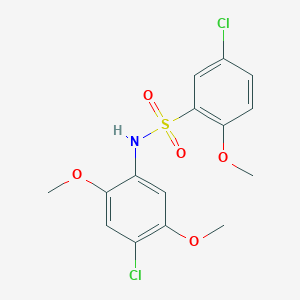
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide, also known as EPI, is a small molecule that has been extensively studied for its potential use in cancer treatment. EPI belongs to the family of isoindoline-1,3-dione derivatives and has shown promising results in inhibiting the growth of cancer cells.
作用机制
The mechanism of action of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA double-strand breaks and ultimately induces apoptosis in cancer cells. N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been shown to have low toxicity and high selectivity for cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been found to have anti-angiogenic properties, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
One advantage of using N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide in lab experiments is its high selectivity for cancer cells, which allows for targeted cancer therapy. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has low toxicity and has been found to have minimal effects on normal cells. However, one limitation of using N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide in lab experiments is its low solubility, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. One direction is to optimize the synthesis method to improve the yield and purity of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. Another direction is to further investigate the mechanism of action of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide, particularly its effects on the Akt/mTOR signaling pathway. Additionally, further preclinical and clinical studies are needed to evaluate the efficacy and safety of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide as a potential cancer therapy.
合成方法
The synthesis of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide involves the reaction of 4-ethylbenzoyl chloride with phthalic anhydride in the presence of a base catalyst. The resulting intermediate is then treated with aniline to yield N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. The yield of N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
属性
产品名称 |
N-(4-ethylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide |
|---|---|
分子式 |
C23H18N2O3 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-2-15-8-11-17(12-9-15)24-21(26)16-10-13-19-20(14-16)23(28)25(22(19)27)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,24,26) |
InChI 键 |
IWCDTOQWXXJLBR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)









![6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B288812.png)
![1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B288816.png)
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)
![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)